molecular formula C11H14N4 B15335032 2-(1-Benzyl-1H-1,2,4-triazol-3-yl)ethanamine

2-(1-Benzyl-1H-1,2,4-triazol-3-yl)ethanamine

Cat. No.: B15335032
M. Wt: 202.26 g/mol
InChI Key: BHRSKIRDPGTUEL-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1H-1,2,4-triazol-3-yl)ethanamine is a chemical building block featuring a 1,2,4-triazole core linked to a benzyl group and a flexible ethanamine sidechain. This structure makes it a versatile intermediate for researchers in medicinal chemistry and drug discovery. The triazole scaffold is of significant interest in the development of pharmacologically active compounds, with studies on similar 1,2,3-triazole analogs demonstrating potent biological activities, including the induction of reactive oxygen species and autophagy-dependent apoptosis in cancer cell lines . Furthermore, related triazole derivatives have been reported to exhibit a range of biological activities, underscoring the potential of this chemical class in exploring new therapeutic agents . The primary application of this compound is For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a key synthon in organic synthesis, particularly in the creation of more complex molecules for biological evaluation. Its structural features are also relevant in the development of ligands for catalytic systems, akin to the use of tris(benzyltriazolylmethyl)amine (TBTA) in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, which is a valuable tool in bioconjugation and material science .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2-(1-benzyl-1,2,4-triazol-3-yl)ethanamine

InChI

InChI=1S/C11H14N4/c12-7-6-11-13-9-15(14-11)8-10-4-2-1-3-5-10/h1-5,9H,6-8,12H2

InChI Key

BHRSKIRDPGTUEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzyl-1H-1,2,4-triazol-3-yl)ethanamine typically involves the following steps:

    Formation of 1-Benzyl-1H-1,2,4-triazole: This can be achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. Benzyl azide and propargylamine are reacted in the presence of a copper catalyst to form the triazole ring.

    Alkylation: The triazole derivative is then alkylated with an appropriate alkyl halide, such as ethyl bromide, to introduce the ethanamine group.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the triazole ring or the benzyl group, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-(1-Benzyl-1H-1,2,4-triazol-3-yl)ethanamine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and antiviral agent due to the biological activity of the triazole ring.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Biological Research: It serves as a ligand in biochemical studies, particularly in the stabilization of metal ions in enzymatic reactions.

    Industrial Applications: The compound is used in the development of new catalysts and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-1H-1,2,4-triazol-3-yl)ethanamine involves its interaction with various molecular targets:

    Molecular Targets: The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer properties.

    Pathways Involved: The compound may interfere with cellular pathways such as DNA synthesis and repair, leading to cell death in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural and physicochemical features of 2-(1-Benzyl-1H-1,2,4-triazol-3-yl)ethanamine with related compounds:

Compound Name Substituents (Triazole Positions) Molecular Formula Molecular Weight (g/mol) Key Modifications
This compound* N1: Benzyl; C3: Ethanamine C11H14N4 202.26 High lipophilicity from benzyl group
2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine N4: Ethyl; C3: Ethanamine C6H12N4 140.19 Reduced steric bulk vs. benzyl
2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine N4: Methyl; C3: Ethanamine C5H10N4 126.16 Increased polarity due to methyl
1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine C3: 4-Fluorophenyl; C5: Ethanamine C10H10FN4 206.22 Fluorine enhances metabolic stability
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethanamine N1: Methyl; C3: Ethyl; C5: Ethanamine C7H13N4 153.21 Dual alkylation increases hydrophobicity

*Inferred data based on structural analogs.

Solubility and Stability

  • Hydrochloride Salts : Compounds like 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride () demonstrate improved aqueous solubility due to salt formation, a strategy applicable to the target compound .
  • Steric Effects : Bulkier substituents (e.g., benzyl) reduce solubility but enhance lipid membrane penetration, whereas smaller groups (methyl, ethyl) improve hydrophilicity .

Key Studies on Analogues

  • Antifungal Screening : validates fluorometric assays (e.g., Alamar Blue) for triazole derivatives, suggesting that this compound could be screened similarly for Candida or Aspergillus activity .
  • Crystal Structure Insights : reports crystal structures of benzyl-substituted triazoles, highlighting π-π stacking interactions that stabilize ligand-receptor binding .

Industrial and Agricultural Use

  • Agrochemicals: notes herbicidal and fungicidal applications of disubstituted triazoles, positioning the benzyl-ethanamine variant as a candidate for crop protection .

Q & A

Q. What are the standard synthetic routes for 2-(1-Benzyl-1H-1,2,4-triazol-3-yl)ethanamine, and how are yields optimized?

The compound is synthesized via nucleophilic substitution or cyclization reactions involving triazole precursors. For example, triazole derivatives are functionalized with benzyl groups and ethanamine chains using reagents like thionyl chloride or coupling agents. Continuous flow reactors and automated systems are employed to optimize yields (e.g., achieving >80% purity) and reduce side products . Hydrochloride salts are often formed during purification to enhance stability .

Q. Which spectroscopic methods are most effective for structural characterization?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, triazole carbons at δ 150–160 ppm) .
  • X-ray crystallography : Resolves bond angles (e.g., N–C–N ~120° in the triazole ring) and packing interactions .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 231 for the hydrochloride salt) validate molecular weight .

Q. What initial biological activities have been reported for this compound?

Preliminary studies indicate interactions with enzymes involved in oxidative stress (e.g., glutathione peroxidase modulation) and potential neuroprotective effects via NMDA receptor antagonism. EC50_{50} values range from 10–50 µM in vitro .

Advanced Research Questions

Q. How can researchers address contradictory data on the compound’s stability under varying storage conditions?

Stability studies show degradation at room temperature (>30% over 6 months) but stability at -20°C (<5% degradation). Methodological solutions include:

  • Lyophilization for long-term storage.
  • Use of antioxidant additives (e.g., 0.1% BHT) to prevent oxidation .

Q. What computational strategies are used to predict binding modes with biological targets?

Molecular docking (e.g., AutoDock Vina) identifies hydrophobic interactions with enzyme active sites (e.g., Ki values of 2–5 µM predicted for kinase targets). Density Functional Theory (DFT) calculations optimize charge distribution and polar surface area (~80 Ų), correlating with blood-brain barrier permeability .

Q. How can structural modifications improve selectivity in enzyme inhibition?

  • Substituent tuning : Replacing the benzyl group with fluorinated analogs (e.g., 3-fluorophenyl) increases hydrophobic interactions, improving IC50_{50} by 3-fold .
  • Side chain elongation : Adding methyl groups to the ethanamine chain reduces off-target effects (e.g., 10x selectivity for CYP450 isoforms) .

Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure derivatives?

  • Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers with >99% purity.
  • Asymmetric catalysis using Ru-BINAP complexes achieves enantiomeric excess (ee) >90% .

Q. How do researchers validate target engagement in cellular models?

  • Thermal shift assays : Measure ∆Tm_m (e.g., +4°C for target protein) to confirm binding.
  • CRISPR knockouts : Loss of activity in target-deficient cells confirms mechanism .

Key Methodological Recommendations

  • Synthesis : Prioritize flow chemistry for reproducibility .
  • Characterization : Combine XRD and NOESY NMR for stereochemical confirmation .
  • Biological Testing : Include positive controls (e.g., ascorbic acid for antioxidant assays) to validate experimental conditions .

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